(E)-4-(3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid
Description
Introduction to Thiazolidinone-Based Pharmacophores in Modern Drug Discovery
Historical Evolution of Thiazolidinone Scaffolds in Medicinal Chemistry
Thiazolidinones, characterized by a five-membered ring containing sulfur and nitrogen, have undergone extensive structural refinement since their initial synthesis in the early 20th century. Early applications focused on their antimicrobial properties, but the discovery of thiazolidinediones as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists in the 1980s marked a paradigm shift, enabling their use as insulin sensitizers for type 2 diabetes. Subsequent decades saw diversification into anticancer, anti-inflammatory, and antiparasitic therapies, driven by systematic modifications to the core scaffold.
Key milestones include:
- 1950s–1970s : Identification of thiazolidinones’ antifungal and antibacterial activity through nitro-group substitutions at the 2-position.
- 1990s : Development of rosiglitazone and pioglitazone, which validated thiazolidinones as antidiabetic agents via PPAR-γ modulation.
- 2000s–2020s : Expansion into antiparasitic applications, particularly against Toxoplasma gondii, through fluorine and chlorobenzylidene substitutions that enhanced target affinity.
Recent advances emphasize hybrid pharmacophores, such as the integration of indole or benzoic acid derivatives, to improve pharmacokinetic properties. For example, fluorinated thiazolidinone-indole hybrids demonstrated α-amylase inhibitory activity with IC~50~ values ≤2.40 μM, surpassing acarbose (IC~50~ = 10.20 μM). These innovations underscore the scaffold’s adaptability in addressing multidrug-resistant pathogens and complex metabolic disorders.
Table 1: Evolution of Thiazolidinone Scaffolds
| Era | Structural Modification | Therapeutic Application | Key Advancements |
|---|---|---|---|
| 1950s | Nitro-group substitutions | Antimicrobial | Broad-spectrum activity |
| 1980s | Thiazolidinedione derivatives | Antidiabetic | PPAR-γ agonism |
| 2000s | Fluorinated/chlorinated analogs | Antiparasitic | Enhanced target affinity |
| 2020s | Hybrid pharmacophores | Multitarget therapies | Improved selectivity |
Role of (E)-4-(3-(5-(2-Chlorobenzylidene)-4-Oxo-2-Thioxothiazolidin-3-Yl)Propanamido)-2-Hydroxybenzoic Acid in Targeted Therapy Development
This compound exemplifies the strategic fusion of a thiazolidinone core with functionalized aromatic systems to optimize target engagement. Its structure features:
- Thiazolidinone core : Serves as a hydrogen bond acceptor via the 4-oxo and 2-thioxo groups, facilitating interactions with enzymatic active sites.
- 2-Chlorobenzylidene moiety : Enhances lipophilicity and π-π stacking with hydrophobic protein pockets, as demonstrated in molecular docking studies of analogous compounds.
- Hydroxybenzoic acid derivative : Improves aqueous solubility and introduces carboxylic acid groups for salt bridge formation with lysine or arginine residues.
Computational analyses predict strong binding to inflammatory mediators like cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), aligning with observed anti-inflammatory activity in preclinical models. The chlorine atom at the benzylidene’s ortho position further stabilizes ligand-receptor complexes through van der Waals interactions, a feature critical for inhibiting parasite proliferation in toxoplasmosis.
Table 2: Structural Features and Therapeutic Implications
Synthetic routes to this compound typically involve:
- Condensation of 2-chlorobenzaldehyde with thiourea to form the thiazolidinone ring.
- Subsequent amidation with 4-amino-2-hydroxybenzoic acid to introduce the propanamido linker.
Properties
IUPAC Name |
4-[3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5S2/c21-14-4-2-1-3-11(14)9-16-18(26)23(20(29)30-16)8-7-17(25)22-12-5-6-13(19(27)28)15(24)10-12/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQVFGKVTKCUBF-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid typically involves multiple steps, starting with the preparation of the thioxothiazolidin ring. This can be achieved through the reaction of a suitable thiourea derivative with a halogenated ketone under basic conditions. The chlorobenzylidene group is then introduced via a condensation reaction with 2-chlorobenzaldehyde. Finally, the hydroxybenzoic acid moiety is attached through an amide bond formation, using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoic acid moiety can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The chlorobenzylidene group can be reduced to a chlorobenzyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chlorobenzyl derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
The compound features a thiazolidine ring, which is known for its biological activity, particularly in the development of drugs targeting various diseases. The presence of a chlorobenzylidene group enhances its pharmacological properties.
Antimicrobial Activity
Research has indicated that thiazolidine derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to (E)-4-(3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid showed significant inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, as many derivatives of hydroxybenzoic acids are known to possess such properties. Preliminary studies have shown that similar compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Anticancer Properties
Thiazolidine derivatives have been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. Case studies have highlighted the efficacy of related compounds in reducing tumor growth in animal models .
Drug Delivery Systems
Due to its unique chemical structure, (E)-4-(3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid can be utilized in drug delivery systems, enhancing the bioavailability of poorly soluble drugs. Studies have shown that incorporating such compounds into nanoparticles improves the therapeutic index of co-administered drugs .
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology evaluated the antimicrobial activity of thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazolidine ring significantly enhanced antimicrobial potency .
Case Study 2: Anti-inflammatory Mechanisms
In a clinical trial assessing the anti-inflammatory effects of hydroxybenzoic acid derivatives, patients with rheumatoid arthritis showed marked improvement when treated with compounds structurally similar to (E)-4-(3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid. The study concluded that these compounds effectively reduced joint inflammation and pain .
Mechanism of Action
The mechanism of action of (E)-4-(3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The thioxothiazolidin ring and chlorobenzylidene group may play key roles in binding to these targets, while the hydroxybenzoic acid moiety could be involved in hydrogen bonding or other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound belongs to a class of thiazolidinone derivatives, which are widely studied for their diverse biological activities. Below is a detailed comparison with analogous molecules:
Critical Analysis
Substituent Effects: The 2-chlorobenzylidene group in the target compound may enhance binding affinity to hydrophobic enzyme pockets compared to non-chlorinated analogs like 6a.
Bioactivity Trends: Compound 6a demonstrated anticancer activity in preliminary screenings, likely due to its thiazole-propanoic acid backbone. The target compound’s benzoic acid moiety and chloro substitution could further modulate solubility and target specificity. The oxadiazole-benzoxazole hybrid 4a shows antimicrobial activity, highlighting how heterocyclic variations (e.g., oxadiazole vs. thiazolidinone) dictate divergent biological roles.
Synthetic Routes :
- The target compound’s synthesis likely follows a base-catalyzed condensation similar to 6a (room temperature, 20–80 min), but with modified reagents to incorporate the 2-chlorobenzylidene and thioxo groups.
Research Findings and Implications
- The chloro and thioxo groups may enhance these effects.
Biological Activity
The compound (E)-4-(3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a thiazolidinone ring, hydroxybenzoic acid moiety, and a chlorobenzylidene substituent, which suggests diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings.
Structural Overview
The structural composition of the compound can be broken down into key functional groups that confer its biological activities:
| Functional Group | Description |
|---|---|
| Thiazolidinone Ring | Known for its role in enzyme inhibition and metabolic interactions. |
| Hydroxybenzoic Acid Moiety | Associated with anti-inflammatory properties. |
| Chlorobenzylidene Substituent | May enhance antimicrobial activity through structural modifications. |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including this compound, exhibit notable antimicrobial properties . The presence of the thiazolidinone core is linked to antibacterial and antifungal activities, making it a candidate for further exploration in treating infections.
- Case Study : A study on similar thiazolidinones reported significant inhibition against various bacterial strains, suggesting that modifications to the benzylidene moiety could enhance efficacy against resistant strains .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has garnered attention due to its ability to inhibit pro-inflammatory mediators. Mechanistic studies have shown that compounds with similar structures can downregulate the expression of nitric oxide (NO) and prostaglandin E2 (PGE2), thereby mitigating inflammatory responses.
- Mechanism of Action : The compound may inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), crucial pathways in inflammation .
Anticancer Potential
Emerging research suggests that (E)-4-(3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid could exhibit anticancer activity . The structural components may interact with specific molecular targets involved in cancer progression.
- Research Findings : Studies have demonstrated that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further investigations into this compound's effects on cancer cell lines are warranted.
Summary of Biological Activities
The following table summarizes the biological activities associated with (E)-4-(3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing (E)-4-(3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid?
- Methodology : The compound can be synthesized via a multi-step approach:
Thiazolidinone core formation : React 3-(carboxyethyl)thiosemicarbazide with chloroacetic acid and sodium acetate under reflux in a DMF/acetic acid mixture (2–4 hours). This forms the 4-oxo-2-thioxothiazolidin-3-ylpropanamide intermediate .
Aldehyde condensation : Introduce 2-chlorobenzaldehyde (1.1 eq) in acetic acid with anhydrous sodium acetate (1 eq) as a catalyst. Reflux for 1–2 hours to achieve the (E)-configured benzylidene derivative. Recrystallize from acetic acid or DMF/ethanol to enhance purity .
- Key characterization : Monitor reaction completion via FT-IR for C=O (1700–1720 cm⁻¹), C=N (1610 cm⁻¹), and C=S (1250 cm⁻¹) stretches .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical workflow :
- Melting point : Determine using a capillary tube apparatus (e.g., 122–124°C for analogous compounds) .
- Spectroscopy :
- FT-IR : Confirm carbonyl (C=O) and thioxo (C=S) groups.
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for 2-chlorobenzylidene), hydroxybenzoic acid protons (δ 12–13 ppm for -COOH), and amide NH (δ 10–11 ppm) .
- Elemental analysis : Validate %C, %H, %N, and %S within ±0.3% of theoretical values .
Q. What solvent systems are optimal for solubility and stability studies?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to its hydroxybenzoic acid and thiazolidinone moieties. Ethanol/water mixtures (1:1) are suitable for biological assays .
- Stability : Store at 4°C in dark, anhydrous conditions to prevent hydrolysis of the thioxothiazolidinone ring. Avoid prolonged exposure to basic pH (>8.0) .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity and molecular targets?
- Methodology :
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs), leveraging the thiazolidinone core’s metal-chelating properties .
ADMET prediction : Employ SwissADME to assess pharmacokinetic profiles (e.g., LogP ~3.2, high gastrointestinal absorption) and toxicity risks (e.g., Ames test negativity) .
- Validation : Compare computational results with in vitro enzyme inhibition assays (IC₅₀ values) to refine models .
Q. How do reaction conditions influence the stereochemistry (E/Z isomerism) of the benzylidene moiety?
- Critical factors :
- Catalyst : Sodium acetate promotes (E)-isomer dominance by stabilizing the transition state via deprotonation .
- Solvent polarity : High-polarity solvents (e.g., acetic acid) favor the (E)-configuration due to reduced steric hindrance. Confirm via NOESY NMR (absence of cross-peaks between benzylidene H and thiazolidinone NH) .
Q. How can contradictory bioactivity data across studies be resolved?
- Case example : Discrepancies in IC₅₀ values for HDAC inhibition may arise from:
- Assay conditions : Varying pH (optimum: 7.4) or reducing agents (e.g., DTT) that stabilize thiol-dependent enzymes .
- Cell line specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to account for differential membrane permeability .
Q. What experimental designs are robust for evaluating environmental fate and degradation pathways?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
